molecular formula C16H16N2O4 B6392687 5-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHOXYNICOTINIC ACID CAS No. 1261892-31-2

5-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHOXYNICOTINIC ACID

Cat. No.: B6392687
CAS No.: 1261892-31-2
M. Wt: 300.31 g/mol
InChI Key: NTTWGIYPRLSVKS-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of nicotinic acid, featuring a methoxy group at the 2-position and an N-ethylaminocarbonyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-17-14(19)11-6-4-5-10(7-11)12-8-13(16(20)21)15(22-2)18-9-12/h4-9H,3H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTWGIYPRLSVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688078
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-31-2
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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